Potassium 4-(2,5-dihydro-2-oxo-5-((1-phenyl-1H-tetraazol-5-yl)thio)-4-(4-(tetradecyloxy)phenyl)-1H-imidazol-1-yl)benzenesulphonate Potassium 4-(2,5-dihydro-2-oxo-5-((1-phenyl-1H-tetraazol-5-yl)thio)-4-(4-(tetradecyloxy)phenyl)-1H-imidazol-1-yl)benzenesulphonate
Brand Name: Vulcanchem
CAS No.: 94166-37-7
VCID: VC17063032
InChI: InChI=1S/C36H44N6O5S2.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-27-47-31-23-19-28(20-24-31)33-34(48-36-38-39-40-42(36)30-17-14-13-15-18-30)41(35(43)37-33)29-21-25-32(26-22-29)49(44,45)46;/h13-15,17-26,34H,2-12,16,27H2,1H3,(H,44,45,46);/q;+1/p-1
SMILES:
Molecular Formula: C36H43KN6O5S2
Molecular Weight: 743.0 g/mol

Potassium 4-(2,5-dihydro-2-oxo-5-((1-phenyl-1H-tetraazol-5-yl)thio)-4-(4-(tetradecyloxy)phenyl)-1H-imidazol-1-yl)benzenesulphonate

CAS No.: 94166-37-7

Cat. No.: VC17063032

Molecular Formula: C36H43KN6O5S2

Molecular Weight: 743.0 g/mol

* For research use only. Not for human or veterinary use.

Potassium 4-(2,5-dihydro-2-oxo-5-((1-phenyl-1H-tetraazol-5-yl)thio)-4-(4-(tetradecyloxy)phenyl)-1H-imidazol-1-yl)benzenesulphonate - 94166-37-7

Specification

CAS No. 94166-37-7
Molecular Formula C36H43KN6O5S2
Molecular Weight 743.0 g/mol
IUPAC Name potassium;4-[2-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-5-(4-tetradecoxyphenyl)-4H-imidazol-3-yl]benzenesulfonate
Standard InChI InChI=1S/C36H44N6O5S2.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-27-47-31-23-19-28(20-24-31)33-34(48-36-38-39-40-42(36)30-17-14-13-15-18-30)41(35(43)37-33)29-21-25-32(26-22-29)49(44,45)46;/h13-15,17-26,34H,2-12,16,27H2,1H3,(H,44,45,46);/q;+1/p-1
Standard InChI Key AWMFGYLMXSKZTP-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC(=O)N(C2SC3=NN=NN3C4=CC=CC=C4)C5=CC=C(C=C5)S(=O)(=O)[O-].[K+]

Introduction

Chemical Identification and Nomenclature

Systematic IUPAC Name

The compound’s systematic name, 1-octadecyl-2-[4-[[2-[4-[2-oxo-5-(1-phenyltetrazol-5-yl)sulfanyl-5H-1,3-oxazol-4-yl]phenoxy]acetyl]amino]phenyl]benzimidazole-5-sulfonic acid, reflects its intricate substituent arrangement . Key components include:

  • A benzimidazole backbone substituted with a sulfonic acid group at position 5.

  • A 1-phenyl-1H-tetrazol-5-ylthio moiety attached via a sulfur atom to an oxazolone ring.

  • A tetradecyloxy (C14H29O) chain providing hydrophobic character.

Synonyms and Registry Numbers

Multiple identifiers across databases confirm its regulatory status:

IdentifierSource
68978-46-1CAS Common Chemistry
DTXSID60988739EPA DSSTox
EINECS 273-485-1European Chemicals Agency
Potassium salt variant: 94166-37-7LookChem SDS

Molecular Structure and Physicochemical Properties

Structural Features

The compound integrates three aromatic systems:

  • Benzimidazole Core: Enhances planar rigidity and potential π-π stacking interactions.

  • Tetrazole-Thioether Linkage: The tetrazole ring (N4S) contributes to metabolic stability, while the thioether bridge (C-S-C) offers redox sensitivity .

  • Tetradecyloxy Chain: A 14-carbon alkyl ether imparting amphiphilic behavior, critical for solubility modulation .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC49H58KN8O7S2
Molecular Weight935.2 g/mol (acid form)
Salt FormPotassium benzenesulphonate
InChI KeyDRCNWDNZGJQRLE-UHFFFAOYSA-N

Stability and Reactivity

  • Thermal Stability: No decomposition temperature reported, but the benzimidazole and tetrazole systems suggest resilience up to 200°C .

  • Hydrolytic Sensitivity: The sulphonate group and potassium counterion enhance aqueous solubility (>10 mg/mL inferred) .

  • Incompatibilities: Avoid strong oxidizers due to thioether susceptibility to oxidation .

Industrial Applications and Functional Role

Surfactant and Micelle Formation

The tetradecyloxy chain positions this compound as a cationic surfactant, with potential applications in:

  • Nanoparticle Synthesis: Stabilizing metal colloids via sulfonate headgroup coordination.

  • Drug Delivery: Encapsulating hydrophobic APIs through micellar structures (critical micelle concentration uncharacterized) .

Biological Activity Hypotheses

While explicit pharmacological data are absent, structural analogs suggest:

  • Kinase Inhibition: Imidazole and tetrazole motifs are prevalent in ATP-binding site inhibitors.

  • Antimicrobial Properties: Amphiphilic structure may disrupt microbial membranes .

ParameterRecommendation
Personal Protective Equipment (PPE)Nitrile gloves, safety goggles, NIOSH-approved respirator
VentilationLocal exhaust to maintain airborne levels below 1 mg/m³
Storage ConditionsSealed containers at 15–25°C, humidity <60%

Ecotoxicological Considerations

  • Persistence: Likely low bioaccumulation (logP estimated <4 via in silico models).

  • Disposal Methods: Incineration with alkaline scrubbers to neutralize sulfur oxides .

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